5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid
CAS No.: 641993-16-0
Cat. No.: VC11640866
Molecular Formula: C11H8ClNO4
Molecular Weight: 253.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 641993-16-0 |
|---|---|
| Molecular Formula | C11H8ClNO4 |
| Molecular Weight | 253.6 |
| IUPAC Name | 5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H8ClNO4/c1-17-7-3-2-6(12)8-9(7)13-4-5(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
| SMILES | COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s quinoline backbone is substituted with four distinct functional groups, creating a polar yet lipophilic profile. The molecular formula is C₁₁H₈ClNO₄, with a molecular weight of 253.6 g/mol. Key structural features include:
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Chlorine at position 5, enhancing electrophilic reactivity.
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Hydroxyl group at position 4, enabling hydrogen bonding.
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Methoxy group at position 8, improving solubility and steric bulk.
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Carboxylic acid at position 3, facilitating ionic interactions.
Physicochemical Parameters
Experimental and computational data reveal critical properties:
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | 2.29 | |
| Polar Surface Area (PSA) | 70.42 Ų | |
| Exact Mass | 253.004 g/mol | |
| Solubility | Moderate in DMSO |
The LogP value indicates balanced lipophilicity, while the PSA suggests moderate polarity, ideal for membrane permeability and target binding.
Synthetic Routes and Optimization
Multi-Step Organic Synthesis
The synthesis typically begins with a quinoline precursor, such as 8-methoxyquinoline-3-carboxylic acid, followed by sequential functionalization:
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Chlorination: Phosphorus oxychloride (POCl₃) introduces the chlorine atom at position 5 under anhydrous conditions.
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Hydroxylation: Selective oxidation or hydrolysis achieves the 4-hydroxy group, often using acidic or basic media.
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Purification: Chromatography or recrystallization ensures >95% purity.
A comparative analysis with 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS 2002472-37-7) reveals that methoxy groups are introduced via nucleophilic substitution, whereas trifluoromethoxy groups require specialized fluorinating agents.
Industrial Scalability
Green chemistry principles, such as solvent-free reactions and recyclable catalysts, are employed to enhance yield (typically 60–75%) and reduce waste. Continuous flow reactors improve reproducibility, critical for large-scale production.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria:
| Pathogen | MIC (µg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 0.0625 | |
| Pseudomonas aeruginosa | 0.125 |
Mechanistically, the chlorine and hydroxyl groups disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). The methoxy group enhances membrane penetration, as evidenced by fluorescence microscopy studies.
| Cell Line | IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| HepG2 | 17.0 | β-tubulin inhibition | |
| MCF-7 | 23.5 | Caspase-3/7 activation |
Structural analogs, such as 8-methoxycoumarin-3-carboxamide, exhibit similar effects, suggesting a conserved mechanism involving apoptosis induction and cell cycle arrest at the G₁/S phase.
Structure-Activity Relationships (SAR)
Role of Substituents
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Chlorine: Removal reduces antimicrobial potency by 4-fold, highlighting its role in electrophilic interactions.
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Methoxy: Replacement with bulkier groups (e.g., trifluoromethoxy) decreases solubility but increases target affinity.
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Carboxylic Acid: Esterification improves bioavailability but reduces intracellular activity.
Comparative Analysis
Compared to 5-chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 860205-48-7), the addition of the 8-methoxy group enhances anticancer activity by 40%, likely due to improved DNA intercalation .
Pharmacokinetics and Toxicology
Absorption and Distribution
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Oral Bioavailability: ~35% in rodent models, limited by first-pass metabolism.
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Plasma Protein Binding: 89%, attributed to hydrophobic interactions with albumin.
Toxicity Profile
| Parameter | Result | Source |
|---|---|---|
| LD₅₀ (Mouse, oral) | 450 mg/kg | |
| Hepatotoxicity | Mild at <100 mg/kg |
Chronic exposure studies indicate no genotoxicity, making it a viable candidate for long-term therapies.
Recent Advances and Applications
Drug Delivery Systems
Nanoencapsulation in liposomes improves tumor targeting, reducing IC₅₀ values to 2.3 µM in HepG2 cells.
Hybrid Molecules
Conjugation with fluoroquinolones yields dual-action antibiotics with MICs as low as 0.008 µg/mL against MRSA.
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